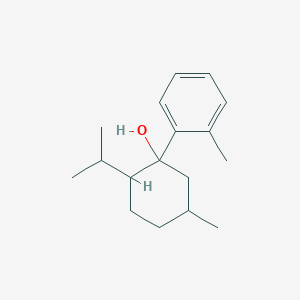
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring substituted with methyl, isopropyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.
Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-2-propan-2-YLcyclohexan-1-OL: Similar structure but lacks the 5-methyl group.
5-Methyl-1-phenyl-2-(propan-2-YL)cyclohexan-1-OL: Similar structure but lacks the 2-methyl group on the phenyl ring.
Uniqueness
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3 |
InChI Key |
RJHAYKPKOZCZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



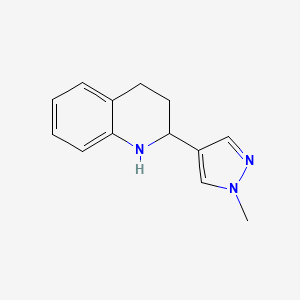
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
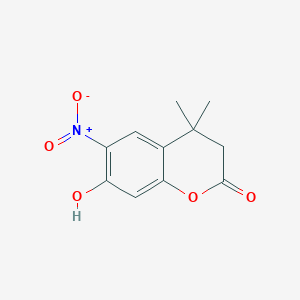
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
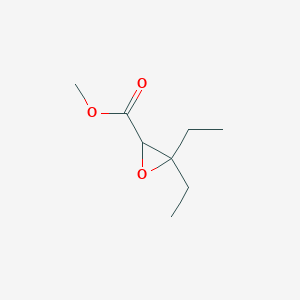
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
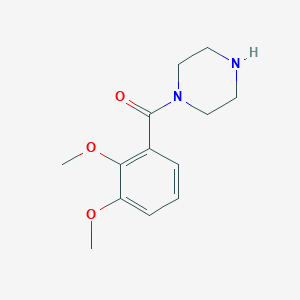
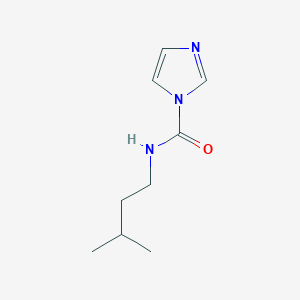


![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
